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molecular formula C14H17NO6 B3033062 Diethyl 2-(4-nitrobenzyl)malonate CAS No. 7598-70-1

Diethyl 2-(4-nitrobenzyl)malonate

Cat. No. B3033062
M. Wt: 295.29 g/mol
InChI Key: DDENYKBUELXLAQ-UHFFFAOYSA-N
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Patent
US05302370

Procedure details

21.4 g of lithium diisopropyl amide was added to 210 ml anhydrous tetrahydrofuran in a stream of nitrogen in a dry 3-necked flask with a drying tube and dropping funnel with pressure compensation. Next, 58.0 g of malonic acid diethyl ester in 100 ml anhydrous tetrahydrofuran was added dropwise at room temperature in 40 minutes. After 30 minutes the reaction solution was cooled to -62° C. and 39.1 g of 4-nitrobenzyl bromide in tetrahydrofuran was slowly added dropwise with vigorous agitation, followed by agitation for a further hour at -62° C., after which the precipitate was filtered cold. The filtrate was concentrated in a rotary evaporator, and the residue was dissolved in 300 ml ethanol at 65° C. and separated from the insoluble residue. 34.7 g of faintly yellowish crystals were obtained after cooling.
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
39.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].[CH2:9]([O:11][C:12](=[O:19])[CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH3:10].[N+:20]([C:23]1[CH:30]=[CH:29][C:26]([CH2:27]Br)=[CH:25][CH:24]=1)([O-:22])=[O:21]>O1CCCC1>[CH2:9]([O:11][C:12](=[O:19])[CH:13]([CH2:27][C:26]1[CH:29]=[CH:30][C:23]([N+:20]([O-:22])=[O:21])=[CH:24][CH:25]=1)[C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH3:10] |f:0.1|

Inputs

Step One
Name
Quantity
21.4 g
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
210 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
58 g
Type
reactant
Smiles
C(C)OC(CC(=O)OCC)=O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
39.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CBr)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-62 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
followed by agitation for a further hour at -62° C.
FILTRATION
Type
FILTRATION
Details
after which the precipitate was filtered cold
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 300 ml ethanol at 65° C.
CUSTOM
Type
CUSTOM
Details
separated from the insoluble residue
CUSTOM
Type
CUSTOM
Details
34.7 g of faintly yellowish crystals were obtained
TEMPERATURE
Type
TEMPERATURE
Details
after cooling

Outcomes

Product
Name
Type
Smiles
C(C)OC(C(C(=O)OCC)CC1=CC=C(C=C1)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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